molecular formula C17H12Br2N2O2S B6551275 N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040667-73-9

N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551275
CAS No.: 1040667-73-9
M. Wt: 468.2 g/mol
InChI Key: YZXBAVAGADDQAI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its bromine atoms and sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl compounds to introduce bromine atoms at specific positions. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the correct placement of bromine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of maintaining precise conditions, as well as efficient separation and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Replacement of bromine atoms with other functional groups.

Scientific Research Applications

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its bromine atoms make it a candidate for biological studies involving halogenated compounds.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

  • N-(4-bromophenyl)-2-{[5-(2-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

This comprehensive overview provides a detailed understanding of N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N2O2S/c18-12-4-6-14(7-5-12)21-16(22)10-24-17-20-9-15(23-17)11-2-1-3-13(19)8-11/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAVAGADDQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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